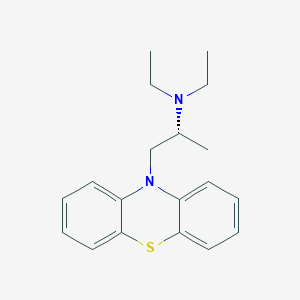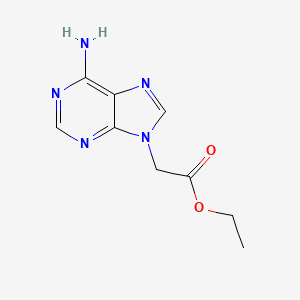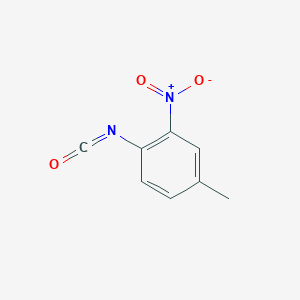
4-Methyl-2-nitrophenyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-2-nitrophenyl isocyanate involves several steps, including the reaction of appropriate precursors under specific conditions to produce the isocyanate compound. For instance, the conversion of 4-nitrophenyl chloroformate to 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogues has been achieved with excellent yields, highlighting a method for generating isocyanate derivatives efficiently (Peterson, Houguang, & Ke, 2006).
Molecular Structure Analysis
Vibrational spectra and conformational analyses through DFT calculations reveal the molecular structure intricacies of 4-Methyl-2-nitrophenyl isocyanate. The existence of cis and trans conformers with different energy levels indicates the structural versatility of this compound. The molecular structure significantly influences its vibrational modes, particularly the symmetric and asymmetric stretching of the nitro and isocyanate groups, which are critical for understanding its reactivity and properties (Tonannavar, Prasannakumar, Savanur, & Yenagi, 2012).
Chemical Reactions and Properties
4-Methyl-2-nitrophenyl isocyanate participates in various chemical reactions, forming complex structures and demonstrating its reactivity. For example, its use in the Lossen rearrangement for synthesizing ureas from carboxylic acids without racemization underlines its applicability in creating diverse chemical entities with high yields and environmental friendliness (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
The physical properties of 4-Methyl-2-nitrophenyl isocyanate, such as melting point, boiling point, and solubility, are crucial for its handling and application in various contexts. Although specific details on these properties require further exploration in the literature, understanding these properties is essential for the safe and effective use of this compound in chemical synthesis and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in polymerization processes, reflect the versatility of 4-Methyl-2-nitrophenyl isocyanate. Its ability to undergo reactions characteristic of isonitriles, such as forming isoselenocyanate, amides, and tetrazole derivatives, further underscores its potential as a valuable precursor in synthetic organic chemistry (Zakrzewski, Jezierska, & Hupko, 2004).
Scientific Research Applications
Vibrational and DFT Analysis
- Application : Analyzing vibrational spectra and conformational behavior in molecular structure studies.
- Details : Vibrational spectra of 4-Methyl-2-nitrophenyl isocyanate were measured and assigned, with conformational and harmonic frequency analyses performed using B3LYP/6-311G* level calculations. The findings suggest distinct conformer behavior and vibrational structures influenced by the molecule's substituents (Tonannavar et al., 2012).
Preparation of Carbamates
- Application : Synthesizing safer alternatives to toxic compounds.
- Details : 4-Methyl-2-nitrophenyl isocyanate is used in the preparation of 4-nitrophenyl N-methylcarbamate, offering a safer alternative to highly toxic methyl isocyanate. This synthesis is significant in producing safer chemical compounds (Peterson et al., 2006).
Synthesis of 1,1-Diarylhydrazines
- Application : Exploring new synthesis pathways for chemical compounds.
- Details : In a study on transforming certain derivatives into urea compounds, 4-Methyl-2-nitrophenyl isocyanate played a role in the synthesis of 1,1-diarylhydrazines, showing potential in developing new chemical synthesis methods (BainCheryl et al., 2014).
Thermal Latency in Polymerization
- Application : Improving thermal latency in polymer chemistry.
- Details : 4-Methyl-2-nitrophenyl isocyanate was utilized in synthesizing N-aryl-N′-pyridyl ureas, which demonstrated improved thermal latency in the polymerization of certain epoxides. This application is crucial in the field of polymer chemistry for controlling reaction temperatures (Makiuchi et al., 2015).
Synthesis of Imidazolidine Derivatives
- Application : Creating new pharmaceutical intermediates.
- Details : A reaction involving 4-Methyl-2-nitrophenyl isocyanate led to the creation of imidazolidine derivatives, which have potential applications in pharmaceuticals. This synthesis pathway expands the possibilities for creating new drug intermediates (Sedlák et al., 2005).
Anionic Polymerization
- Application : Developing optical functionalities in polymers.
- Details : In a study exploring anionic polymerization, 4-Methyl-2-nitrophenyl isocyanate was part of the synthesis process for polyisocyanates with optical functionalities. This research opens new avenues in the field of material science, especially for optically active materials (Shin et al., 2001).
properties
IUPAC Name |
1-isocyanato-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDHIPQKZLDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339370 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-nitrophenyl isocyanate | |
CAS RN |
57910-98-2 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



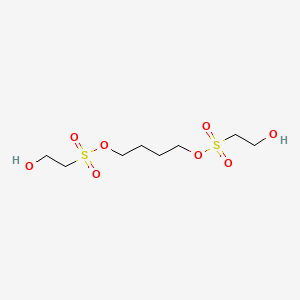
![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)

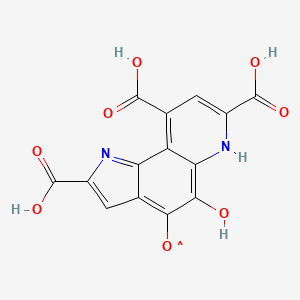
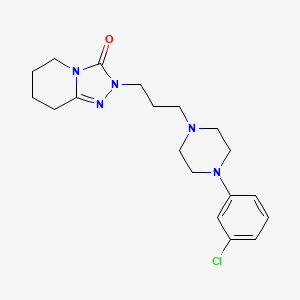

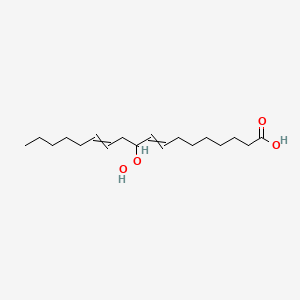
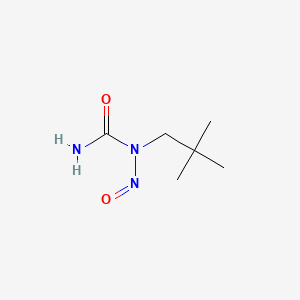
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
